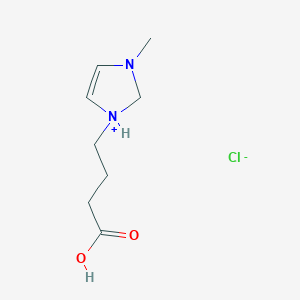

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an imidazolium-based ionic liquid characterized by a 3-carboxypropyl substituent and a methyl group on the imidazolium ring. Imidazolium ionic liquids are widely studied for applications in catalysis, electrolytes, and supramolecular chemistry due to their tunable solubility and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The imidazolium ring can participate in substitution reactions, particularly with alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Alkyl halides are frequently used in substitution reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .

Scientific Research Applications

Catalysis

One of the primary applications of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is as a catalyst in organic reactions. Its imidazolium structure allows it to function as a Lewis acid, facilitating various chemical transformations. Researchers have utilized this compound in:

- Sustainable Organic Transformations : The compound has been used as a precursor for more complex catalytic systems that promote environmentally friendly reactions .

- C(sp^3)–H Activation : It has shown promise in palladium-catalyzed reactions, where it aids in the functionalization of C(sp^3)–H bonds, allowing for the synthesis of valuable organic molecules .

Medicinal Chemistry

The compound's biological activity is another area of interest. Its derivatives have been investigated for potential therapeutic applications:

- Antimicrobial Activity : Some studies suggest that imidazolium salts exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-cancer Research : The compound's ability to interact with biological macromolecules positions it as a potential agent in cancer therapy, particularly in targeting specific cancer cell lines .

Materials Science

In materials science, this compound has been explored for:

- Polymer Chemistry : It serves as a monomer or additive in the synthesis of polymers with enhanced properties such as conductivity and thermal stability.

- Nanomaterials : The compound has been incorporated into nanostructured materials, contributing to advancements in nanotechnology applications such as sensors and drug delivery systems .

Case Study 1: Catalytic Applications

In a study published by MDPI, researchers optimized the synthesis of biscarboxymethyl imidazole derivatives starting from glycine and formaldehyde. The resulting products demonstrated significant catalytic activity in various organic transformations, highlighting the role of imidazolium derivatives in sustainable chemistry .

Case Study 2: Antimicrobial Efficacy

A research article examined the antimicrobial properties of several imidazolium salts, including derivatives of this compound. The findings indicated that these compounds effectively inhibited the growth of several bacterial strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the imidazolium ring significantly influence physical states, melting points, and solubility:

- 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium chloride (): The hydroxyethyl group enables strong hydrogen bonding, likely increasing melting points and water solubility compared to alkyl-substituted analogs.

- 1-Butyl-3-(3-phenylpropyl)-1H-imidazol-3-ium bromide (): The bulky phenylpropyl and butyl groups reduce polarity, resulting in a liquid state at room temperature and enhanced solubility in organic solvents.

- 2,3-Dimethyl-1H-imidazol-3-ium chloride (): Methyl groups at positions 2 and 3 create a compact structure with strong hydrogen bonding between the chloride anion and acidic hydrogen (H1), leading to a crystalline solid with a defined hydrogen-bonding network .

The carboxypropyl group in the target compound is expected to impart high polarity, water solubility, and acidity due to the carboxylic acid functionality. This contrasts with non-polar substituents (e.g., phenylpropyl in ) but aligns with hydroxyethyl () in promoting hydrogen bonding.

Spectroscopic and Structural Comparisons

Table 1: Key Spectral Data of Imidazolium Derivatives

- IR Spectroscopy : The carboxypropyl group would exhibit a strong C=O stretch near 1700 cm⁻¹, absent in other analogs. highlights imidazole ring vibrations (C=N at 1627 cm⁻¹), while emphasizes hydrogen-bonding interactions .

- Crystallography : The target compound may form hydrogen-bonded networks similar to , where chloride anions interact with acidic hydrogens and alkyl substituents . Software like SHELXL and OLEX2 are critical for such structural analyses .

Reactivity and Functional Group Implications

- Acidity : The carboxylic acid group in the target compound enhances acidity compared to alkyl- or aryl-substituted imidazolium salts. This could facilitate deprotonation under basic conditions, altering solubility and reactivity.

- Thermal Stability : Chloropropyl () and phenylpropyl () substituents improve thermal stability due to hydrophobic and steric effects. The carboxypropyl group may reduce thermal stability compared to these but enhance compatibility with polar matrices .

Research Findings and Trends

Substituent Polarity: Polar groups (hydroxyethyl, carboxypropyl) increase water solubility and hydrogen bonding, while non-polar groups (butyl, phenylpropyl) enhance organic solubility and thermal stability .

Crystallinity : Methyl and hydroxyethyl substituents promote crystalline phases (), whereas bulky alkyl/aryl groups favor liquid states () .

Spectral Signatures : C=N and C=C stretches in IR (1600–1500 cm⁻¹) are consistent across imidazolium salts, but functional groups like C=O (target) or C-Cl () provide distinct identifiers .

Biological Activity

1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride (hereafter referred to as CPMIm-Cl ) is an imidazolium-based ionic liquid that has garnered attention for its potential biological applications. This compound exhibits unique properties due to its structural features, including a carboxypropyl group that may influence its interactions with biological systems. This article reviews the biological activity of CPMIm-Cl, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for CPMIm-Cl is C8H12ClN2O2. The imidazolium ring contributes to its ionic character, while the carboxypropyl substituent enhances solubility in aqueous environments. The presence of the chloride ion further stabilizes the ionic liquid form.

CPMIm-Cl's biological activity is primarily attributed to its ability to interact with cellular components, including proteins and membranes. The imidazolium cation can participate in hydrogen bonding and electrostatic interactions, which may alter protein conformation and function. Additionally, the carboxylic acid group can facilitate interactions with biomolecules through acid-base chemistry.

Antimicrobial Activity

Research indicates that CPMIm-Cl exhibits significant antimicrobial properties against various pathogens. In a study by , CPMIm-Cl demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be in the range of 0.5 to 2.0 mg/mL.

Cytotoxicity and Cell Viability

The cytotoxic effects of CPMIm-Cl were evaluated using human cell lines. A recent study found that at concentrations below 100 μM, CPMIm-Cl did not significantly affect cell viability in normal human fibroblasts, suggesting a favorable safety profile for potential therapeutic applications . However, higher concentrations exhibited dose-dependent cytotoxicity.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving several imidazolium salts, CPMIm-Cl was found to be more effective than traditional antibiotics against multi-drug resistant strains . This highlights its potential as an alternative antimicrobial agent.

- Cellular Uptake : A study utilizing fluorescence microscopy showed that CPMIm-Cl can penetrate cellular membranes effectively, indicating its potential as a drug delivery vehicle .

- Protein Interaction Studies : Using surface plasmon resonance (SPR) techniques, researchers demonstrated that CPMIm-Cl binds selectively to certain proteins involved in metabolic pathways, suggesting its role as a modulator of enzymatic activity .

Data Tables

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | 0.5 - 2.0 mg/mL |

| Cytotoxicity | Dose-dependent effects | Below 100 μM safe; higher toxic |

| Protein Binding | Modulation of enzymatic activity | Varies by target protein |

Properties

CAS No. |

805228-35-7 |

|---|---|

Molecular Formula |

C8H15ClN2O2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H |

InChI Key |

TXPRSGNQNRBUTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C[NH+](C=C1)CCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.